(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-(2-fluorophenyl)-4-methylthiazol-5-yl)methanone
Description
The compound “(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-(2-fluorophenyl)-4-methylthiazol-5-yl)methanone” is a heterocyclic small molecule featuring a piperazine core linked to a cyclopropylpyridazine moiety and a fluorophenyl-substituted thiazole group. The synthesis of such compounds typically involves nucleophilic substitution or coupling reactions, as exemplified by procedures for analogous piperazine-containing molecules . Structural characterization of similar compounds often employs X-ray crystallography, with refinement tools like SHELX being widely used for small-molecule analysis .
Properties
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5OS/c1-14-20(30-21(24-14)16-4-2-3-5-17(16)23)22(29)28-12-10-27(11-13-28)19-9-8-18(25-26-19)15-6-7-15/h2-5,8-9,15H,6-7,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWASZTHTMXJUGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-(2-fluorophenyl)-4-methylthiazol-5-yl)methanone is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, synthesis methods, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a piperazine ring, a pyridazine moiety, and a thiazole unit, which contribute to its biological properties. The presence of the cyclopropyl group on the pyridazine ring may enhance its pharmacological profile by affecting steric and electronic characteristics.
Molecular Formula and Weight
- Molecular Formula : C20H22N4OS
- Molecular Weight : 378.48 g/mol
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyridazine Ring : Cyclization reactions starting from suitable precursors.
- Piperazine Introduction : Nucleophilic substitution reactions to introduce the piperazine moiety.
- Thiazole Ring Formation : Condensation reactions involving thioamides and haloketones.
- Final Coupling : Coupling different moieties using reagents like EDCI or DCC in basic conditions.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
Neuroprotective Effects
Compounds related to this structure have shown potential as neuroprotective agents, acting on neurotransmitter systems such as serotonin and dopamine receptors. This activity is crucial for developing treatments for psychiatric disorders.
Antitumor and Antimicrobial Activity
Studies have evaluated related piperazine derivatives for their antitumor and antimicrobial properties. For instance, a series of piperazinyl derivatives have demonstrated significant antifungal activity through mechanisms involving cell wall synthesis inhibition.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique biological profiles attributed to the cyclopropyl and thiazole components.
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Pyridine ring | mGluR5 antagonist |
| 1-(4-Piperidinyl)-2-pyridinone | Piperidine and pyridine rings | Antidepressant properties |
| 4-(4-Fluorophenyl)piperidine | Piperidine with fluorine substitution | Analgesic effects |
These comparisons highlight the distinct pharmacological potential of the cyclopropyl-substituted compound.
Case Studies
Recent studies have focused on the interaction of this compound with various biological targets:
- Binding Affinity Studies : Techniques such as surface plasmon resonance (SPR) have been employed to measure binding affinities to serotonin and dopamine receptors, indicating potential for treating mood disorders.
- In Vivo Studies : Animal models have been utilized to assess the neuroprotective effects of related compounds, showing promise in reducing neuroinflammation and improving cognitive function.
- Antimicrobial Testing : Laboratory assessments demonstrate that derivatives exhibit significant inhibition against various bacterial strains, suggesting utility in treating infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogues include piperazine derivatives with substituted aryl or heteroaryl groups. For example:
Piperazine-linked thiazole derivatives: Compounds like those synthesized in (e.g., 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone) share the piperazine-thiazole backbone but differ in substituents (tetrazole vs. pyridazine) and functional groups (sulfonyl vs. methanone) .
Fluorophenyl-thiazole derivatives : The 2-(2-fluorophenyl)thiazole moiety is structurally analogous to bioactive thiazoles in antimicrobial or anticancer agents, where fluorine enhances metabolic stability and binding affinity.
Key Differences and Implications
Physicochemical and Pharmacokinetic Properties
While direct data for the target compound are unavailable in the provided evidence, inferences can be drawn from structurally related molecules:
- Lipophilicity : The cyclopropylpyridazine and fluorophenyl groups may enhance membrane permeability compared to bulkier sulfonyl-tetrazole derivatives .
Analytical Characterization
Spectrofluorometry and tensiometry, as used for quaternary ammonium compounds in , are less relevant here. Instead, crystallography (via SHELX ) and NMR are standard for confirming structure and purity.
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including coupling of the pyridazine and thiazole moieties via a piperazine linker. Key steps include:
- Cyclopropane introduction : Cyclopropyl groups on pyridazine require ring-closing metathesis or [2+1] cycloaddition under controlled temperatures (80–120°C) .
- Piperazine coupling : Amide bond formation between pyridazine and thiazole units using coupling agents like EDCI/HOBt in dichloromethane or DMF .
- Fluorophenyl-thiazole assembly : Suzuki-Miyaura coupling for aryl-fluorine incorporation, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .
Critical conditions : Solvent polarity (DMF enhances nucleophilicity), temperature control (±5°C tolerance), and catalyst loading (1–5 mol%) significantly affect yield (50–75% reported) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of cyclopropyl and fluorophenyl groups. Aromatic protons appear at δ 6.8–8.2 ppm, while piperazine protons resonate at δ 2.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (calc. 436.45 g/mol) and detects impurities (<2%) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and monitor degradation under stress conditions (e.g., pH 3–9) .
Q. What initial biological screening assays are recommended to evaluate its bioactivity?
- In vitro enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates .
- Cell viability assays : MTT or resazurin-based tests in cancer cell lines (IC₅₀ determination) .
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yield and purity?
- Solvent optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions in coupling steps .
- Catalyst screening : Test Pd₂(dba)₃ for Suzuki-Miyaura coupling to enhance aryl-fluorine bond formation efficiency .
- Purification techniques : Use preparative HPLC with trifluoroacetic acid (0.1% v/v) to isolate isomers .
Q. What strategies resolve contradictory bioactivity data across studies?
- Dose-response validation : Repeat assays across multiple cell lines (e.g., HeLa vs. MCF-7) to confirm IC₅₀ consistency .
- Metabolic stability testing : Incubate with liver microsomes to identify rapid degradation (e.g., CYP450-mediated) that may skew in vivo results .
- Structural analogs : Compare bioactivity of derivatives (e.g., replacing cyclopropyl with methyl) to isolate functional group contributions .
Q. What computational methods model interactions between this compound and biological targets?
- Molecular docking (AutoDock Vina) : Predict binding affinity to kinase ATP pockets (∆G ≤ -8 kcal/mol suggests strong inhibition) .
- Molecular Dynamics (MD) simulations : Analyze piperazine flexibility in aqueous environments (RMSD < 2 Å indicates stable binding) .
- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine position) with antimicrobial activity .
Q. How is the compound’s environmental fate and ecotoxicological impact assessed?
- Biodegradation studies : OECD 301F test to measure half-life in soil/water (t₁/₂ > 60 days indicates persistence) .
- Bioaccumulation : LogP calculation (estimated 3.2) predicts moderate lipid accumulation; validate via zebrafish embryo assays .
- Ecotoxicology : Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition (72h EC₅₀) .
Q. What structural analogs enhance pharmacological properties?
| Modification | Impact | Reference |
|---|---|---|
| Replace cyclopropyl with ethyl | Improved metabolic stability (t₁/₂ +2h) | |
| Substitute 2-fluorophenyl with 4-fluorophenyl | Increased kinase selectivity (10-fold) | |
| Add sulfonyl group to thiazole | Enhanced solubility (LogS +1.2) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
